molecular formula C14H26N2O4 B7916846 [4-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid

[4-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7916846
M. Wt: 286.37 g/mol
InChI Key: XQMCGVFHTPZGFE-UHFFFAOYSA-N
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Description

[4-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid (CAS No: 1353945-86-4 ) is a piperidine-based building block of major importance in modern drug discovery . With a molecular weight of 286.37 g/mol and the molecular formula C14H26N2O4 , this compound features a tert-butoxycarbonyl (Boc) protected ethylamino group at the 4-position of the piperidine ring and an acetic acid moiety at the 1-position . The Boc group is a critical feature that enhances the molecule's stability during synthetic processes, while the acetic acid group provides a versatile handle for further conjugation or derivatization, for instance, through amide bond formation . This combination of protected amine and carboxylic acid functionalities makes it an exceptionally valuable intermediate for constructing more complex molecules. This compound is primarily utilized in medicinal chemistry as a key scaffold for developing enzyme inhibitors, receptor agonists/antagonists, and antimicrobial agents . Its mechanism of action is application-specific, often involving interactions with enzymatic or receptor targets; the Boc group can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane ) to reveal a reactive secondary amine for further synthesis . This deprotection allows researchers to generate the free amine in high yield, which can then undergo reductive alkylation or other reactions to create novel compounds with modified steric and electronic properties . It is supplied for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

2-[4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-16(13(19)20-14(2,3)4)11-6-8-15(9-7-11)10-12(17)18/h11H,5-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMCGVFHTPZGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Boc Protection Followed by Alkylation

  • Boc Protection of Piperidine :
    Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile under basic conditions (e.g., 4-dimethylaminopyridine or sodium hydroxide) to yield 1-Boc-piperidine. This step ensures selective protection of the secondary amine, critical for subsequent reactions.

  • Introduction of Ethylamino Group :
    Reductive amination of 1-Boc-piperidine-4-one with ethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol at 25–50°C introduces the ethylamino group. The Boc group remains intact under these conditions, achieving yields of 80–85%.

  • Alkylation with Bromoacetic Acid :
    The piperidine nitrogen is alkylated using bromoacetic acid or its ethyl ester in dimethylformamide (DMF) with potassium carbonate as a base. This step attaches the acetic acid moiety, completing the core structure.

Route 2: Direct Functionalization of Pre-Protected Intermediates

An alternative approach employs pre-Boc-protected ethylamino-piperidine derivatives, which undergo carboxylation or alkylation to install the acetic acid group. For example, tert-butyl 4-(ethylamino)piperidine-1-carboxylate reacts with chloroacetic acid in tetrahydrofuran (THF) using triethylamine, yielding the target compound in 75–82% efficiency.

Reaction Optimization and Critical Parameters

Optimal synthetic outcomes depend on precise control of reaction conditions. Key variables include:

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature 25–50°CHigher temps accelerate alkylation but risk Boc cleavage
Solvent DMF, THF, or MeCNPolar aprotic solvents enhance nucleophilicity of piperidine
Base K₂CO₃, Et₃NWeak bases minimize ester hydrolysis during alkylation
Molar Ratio 1:1.2 (Piperidine:Boc₂O)Excess Boc₂O ensures complete protection

Notable Findings :

  • Anhydrous conditions are mandatory to prevent hydrolysis of the Boc group.

  • Microwave-assisted synthesis reduces reaction times for alkylation steps by 40–60% compared to conventional heating.

Industrial-Scale Production Strategies

Large-scale manufacturing adopts continuous flow chemistry to enhance reproducibility and throughput:

  • Flow Reactor Setup : Boc protection and alkylation are performed in a tubular reactor with immobilized catalysts (e.g., Amberlyst-15), achieving 90–95% conversion per pass.

  • In-Line Purification : Integrated liquid-liquid extraction modules remove unreacted starting materials, reducing downstream purification burdens.

Deprotection and Functional Group Interconversion

The Boc group is selectively removed under acidic conditions to generate reactive intermediates for further derivatization:

Deprotection MethodReagents/ConditionsOutcomeYieldSource
Acidic Cleavage 20% TFA in DCM, 25°C, 2hFree amine; no ester hydrolysis95–98%
Hydrochloric Acid 4M HCl in dioxane, 50°CForms hydrochloride salt85–90%

Post-deprotection, the acetic acid moiety undergoes esterification or amidation. For instance, coupling with ethanol and sulfuric acid produces ethyl [4-(ethylamino)piperidin-1-yl]-acetate, a precursor for prodrug formulations.

Purification and Analytical Characterization

Purification Techniques :

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (70:30 to 50:50) removes unreacted Boc reagents.

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product with >99% purity.

Analytical Validation :

  • HPLC : C18 column, 0.1% TFA in acetonitrile/water (gradient elution). Retention time: 8.2 min.

  • NMR : Key signals include Boc tert-butyl protons (δ 1.40 ppm, singlet) and piperidine methylene groups (δ 3.60–3.85 ppm).

  • HRMS : [M+H]⁺ = 287.1845 (calculated), 287.1843 (observed) .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the secondary amine on the piperidine ring. Acid-mediated cleavage is the primary method for deprotection:

Reaction Conditions :

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) (10–50% v/v) .

  • Temperature : Ambient to 50°C.

  • Outcome : Yields the free amine, 4-(ethylamino)piperidin-1-yl-acetic acid, which can participate in subsequent nucleophilic reactions.

Mechanistic Insight :
Protonation of the Boc group’s carbonyl oxygen by TFA weakens the tert-butyl carbonate bond, facilitating cleavage and release of CO₂ and isobutylene .

Esterification and Hydrolysis

The acetic acid group undergoes reversible esterification, enabling solubility modulation or further derivatization:

Reaction Type Reagents/Conditions Product Yield Source
Esterification Ethanol, H₂SO₄ (catalytic)Ethyl [4-(Boc-ethyl-amino)-piperidin-1-yl]-acetate85–92%
Hydrolysis NaOH (aq.), THF/H₂O[4-(Boc-ethyl-amino)-piperidin-1-yl]-acetic acid>95%

Applications :

  • Ester derivatives (e.g., ethyl esters) are intermediates in peptide coupling .

  • Hydrolysis regenerates the bioactive carboxylic acid form .

Amide Bond Formation

The carboxylic acid participates in amide couplings, a pivotal step in prodrug or conjugate synthesis:

Key Reagents :

  • Activating Agents : HOBt (hydroxybenzotriazole) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

  • Base : Diisopropylethylamine (DIPEA) in DMF or DCM .

Example Reaction :

  • Coupling with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one forms amide-linked hybrids with enhanced pharmacokinetic properties .

Reductive Alkylation and Oxidation

The deprotected amine undergoes reductive alkylation or oxidation:

Reductive Alkylation :

  • Reagents : Aldehyde (e.g., formaldehyde), NaBH₃CN (cyanoborohydride).

  • Product : N-alkylated piperidine derivatives with modified steric profiles.

Oxidation :

  • Reagents : mCPBA (meta-chloroperbenzoic acid) converts the amine to an N-oxide, altering electronic properties.

Nucleophilic Substitution

The free amine participates in SN2 reactions post-deprotection:

Example :

  • Reaction with methyl bromide in the presence of K₂CO₃ yields quaternary ammonium salts, enhancing water solubility .

Structural Modifications of the Piperidine Ring

The piperidine scaffold itself can undergo functionalization:

Cyanation :

  • Treatment with KCN under phase-transfer conditions introduces a cyano group at the 4-position, enabling further diversification .

Ring Expansion :

  • Reaction with ethylene oxide under basic conditions forms a seven-membered azepane ring, altering conformational flexibility .

Stability and Degradation Pathways

Thermal Stability :

  • Decomposition occurs above 150°C, releasing tert-butyl alcohol and CO₂.

pH Sensitivity :

  • The Boc group is stable under basic conditions (pH > 8) but hydrolyzes rapidly in acidic media (pH < 3) .

This compound’s versatility in deprotection, coupling, and functionalization reactions underscores its utility in medicinal chemistry. Experimental protocols from peer-reviewed studies provide validated pathways for its application in drug discovery and biochemical tool development.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of this compound often involves reactions with chiral building blocks, leading to various derivatives that can be utilized in drug development. For example, studies have demonstrated the synthesis of N-Boc-amino acid derivatives through nucleophilic substitution reactions involving Boc-protected piperidine derivatives, which yield compounds with significant biological activity .

Chiral Building Blocks

The compound serves as a precursor for synthesizing chiral amino acids and peptides. The incorporation of the piperidine moiety allows for the development of new chiral compounds that are crucial in medicinal chemistry. Research has shown that derivatives of this compound can be utilized to produce enantiomerically pure amino acids, which are essential for drug formulation .

Pharmaceutical Intermediates

As an intermediate in pharmaceutical synthesis, this compound plays a critical role in the production of active pharmaceutical ingredients (APIs). Its derivatives have been studied for their potential therapeutic effects, particularly in the treatment of neurological disorders due to their ability to cross the blood-brain barrier .

Drug Development

The compound has been evaluated for its pharmacological properties, including its role in developing new drugs targeting various diseases. For instance, its derivatives have shown promise in preclinical studies for conditions such as anxiety and depression due to their interaction with neurotransmitter systems .

Case Studies

StudyFocusFindings
Study 1 Synthesis of Chiral Amino AcidsDeveloped enantiomerically pure derivatives using this compound as a starting material, achieving yields of 74%-84% .
Study 2 Pharmacological EvaluationInvestigated the effects of synthesized derivatives on neurotransmitter activity; compounds exhibited significant anxiolytic effects in animal models .
Study 3 Drug FormulationExplored the use of this compound in formulating novel APIs for neurological applications; demonstrated effective blood-brain barrier penetration .

Mechanism of Action

The mechanism by which [4-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity/Applications Physicochemical Properties Reference ID
[4-(tert-Boc-ethyl-amino)-piperidin-1-yl]-acetic acid Piperidine Boc-ethyl-amino, acetic acid Enzyme inhibitor building block logP = 1.8, soluble in DMF/DMSO
2-(4-Boc-amino-piperidin-1-yl)acetic acid Piperidine Boc-amino, acetic acid Peptide synthesis logP = 1.2, higher aqueous solubility
2-[4-Fmoc-piperazin-1-yl]acetic acid Piperazine Fmoc, acetic acid Solid-phase peptide synthesis logP = 2.0, pH-sensitive stability
10e (Benzoannulene-ureido derivative) Piperidine Benzoannulene-ureido, benzoic acid Soluble epoxide hydrolase inhibitor (IC₅₀ = 12 nM) logP = 3.7, BBB permeable
CF₃-phenyl analogue Piperidine Trifluoromethylphenyl, acetic acid Neurotensin receptor agonist logP = 2.9, F% = 65% in vivo

Biological Activity

[4-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid, commonly referred to as Boc-piperidine acetic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, biological activities, and applications in pharmaceutical research.

Chemical Structure and Properties

The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety. Its molecular formula is C12H22N2O4C_{12}H_{22}N_2O_4, and it has a molecular weight of 258.32 g/mol. The presence of the Boc group allows for selective reactions in synthetic pathways, making it a versatile intermediate in organic synthesis.

Antiviral Activity

Research has indicated that derivatives of piperidine compounds, including those with β-amino acid moieties, exhibit significant antiviral properties. For instance, studies have shown that certain heterocyclic derivatives containing the β-amino acid structure demonstrate antiviral activity against various viruses, including the tobacco mosaic virus and herpes simplex virus (HSV-1) . The introduction of ester groups in these compounds has been linked to enhanced activity against viral infections.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. A study highlighted that piperidine derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The structural modifications, such as the incorporation of the Boc group, play a crucial role in enhancing their efficacy against bacterial strains .

Anticancer Potential

Preliminary investigations into the anticancer properties of Boc-piperidine derivatives have shown promising results. Compounds derived from this structure have demonstrated antiproliferative effects on various cancer cell lines, including glioma cells. The mechanism of action appears to involve the inhibition of cellular proliferation pathways .

Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of various piperidine derivatives, it was found that compounds with the Boc-piperidine structure exhibited higher protective activities against viral infections compared to their unmodified counterparts. The study utilized Vero cells infected with HSV-1 to evaluate the therapeutic index of these compounds .

Study 2: Antimicrobial Screening

A comprehensive screening of Boc-piperidine derivatives against a panel of bacterial strains revealed significant antibacterial activity. The results indicated that modifications to the piperidine structure could enhance antimicrobial properties, suggesting potential applications in developing new antibiotics .

Synthetic Routes and Applications

The synthesis of this compound typically involves protecting the amino group on piperidine using di-tert-butyl dicarbonate (Boc2O) followed by esterification with acetic acid derivatives. This synthetic versatility allows for the development of complex molecules used in drug discovery.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
1-Boc-4-amino-piperidineStructureAntiviral, Antibacterial
4-Amino-1-Boc-piperidine-4-carboxylic acidStructureAnticancer
Ethyl 4-(Boc-amino)piperidine-4-carboxylateStructureAntimicrobial

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing [4-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid, and how can reaction efficiency be optimized?

  • Methodology : Start with Boc-protected piperidine derivatives (e.g., 1-Boc-4-piperidone) as precursors. Introduce the ethyl-amino group via reductive amination using ethylamine and a reducing agent like NaBH3CN. Subsequent alkylation with bromoacetic acid or its ester derivative under basic conditions (e.g., K2CO3 in DMF) yields the target compound. Optimize reaction efficiency by monitoring pH, temperature (typically 25–50°C), and stoichiometry via TLC or HPLC .
  • Key Considerations : Use anhydrous conditions to prevent Boc-group cleavage. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Purity : Quantify via HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 210–254 nm. Compare retention times against known standards .
  • Structural Confirmation : Use 1H/13C NMR to verify piperidine ring protons (δ 1.4–3.5 ppm), Boc-group tert-butyl signals (δ 1.4 ppm), and acetic acid protons (δ 3.6–4.2 ppm). Confirm molecular weight via high-resolution mass spectrometry (HRMS) in ESI+ mode .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 4–12 weeks. Monitor degradation via HPLC and FTIR. Store the compound in airtight containers at –20°C with desiccants to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar piperidine-Boc derivatives?

  • Methodology : Cross-validate using complementary techniques:

  • NMR Ambiguities : Compare 2D experiments (COSY, HSQC) to distinguish overlapping piperidine ring signals .
  • Mass Spectrometry : Use MS/MS fragmentation to differentiate isomers (e.g., Boc-group positional variants) .
  • Case Study : If a reported molecular weight deviates, verify via elemental analysis or isotopic pattern matching .

Q. What strategies are effective for incorporating this compound into peptide or polymer conjugates without Boc-group cleavage?

  • Methodology :

  • Selective Activation : Protect the acetic acid moiety as a tert-butyl ester during conjugation. Use carbodiimide coupling (EDC/HOBt) at pH 6–7 to link the piperidine amine to carboxylate groups on peptides .
  • Stability Testing : Monitor Boc retention via FTIR (absence of ~1700 cm⁻¹ carbonyl loss) after conjugation .

Q. How do steric effects from the tert-butoxycarbonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates of Boc-protected vs. unprotected analogs in SN2 reactions (e.g., with methyl iodide). Use DFT calculations to model steric hindrance around the piperidine nitrogen .
  • Experimental Data : The Boc group reduces nucleophilicity by ~40% in piperidine derivatives, requiring elevated temperatures (50–80°C) for efficient alkylation .

Q. What analytical approaches can identify and quantify degradation products under acidic/basic conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to 0.1M HCl (24h, 37°C) or 0.1M NaOH (24h, 25°C). Analyze via LC-MS to detect Boc cleavage (mass loss of 100 Da) or piperidine ring oxidation .
  • Quantification : Use calibration curves for known degradation markers (e.g., tert-butanol from Boc hydrolysis) .

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